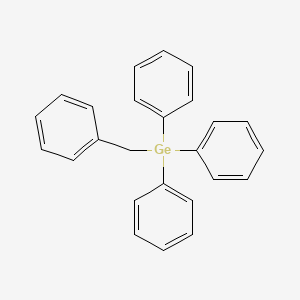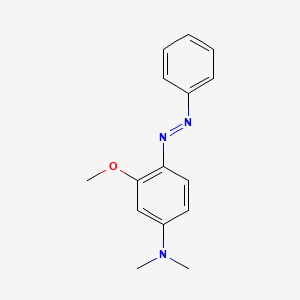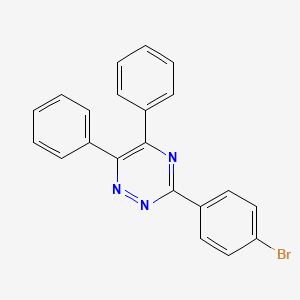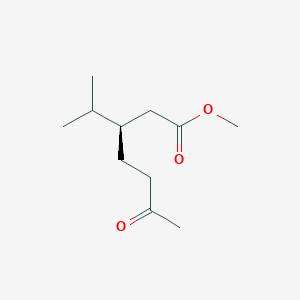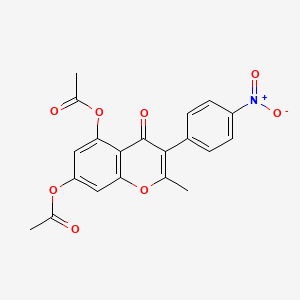
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes acetyloxy groups, a nitrophenyl group, and a methyl group attached to the benzopyran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the acetylation of hydroxyl groups on a benzopyran derivative, followed by nitration and methylation reactions. The reaction conditions often require the use of acetic anhydride, nitric acid, and methylating agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl-: Studied for its anti-inflammatory effects.
Uniqueness
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- is unique due to its combination of acetyloxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.
Propiedades
Número CAS |
64194-39-4 |
|---|---|
Fórmula molecular |
C20H15NO8 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
[5-acetyloxy-2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H15NO8/c1-10-18(13-4-6-14(7-5-13)21(25)26)20(24)19-16(27-10)8-15(28-11(2)22)9-17(19)29-12(3)23/h4-9H,1-3H3 |
Clave InChI |
HOTOEKWTDLIZGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



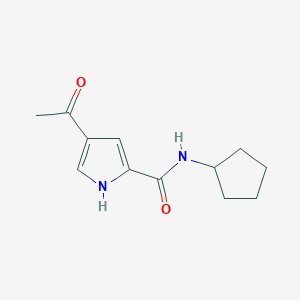
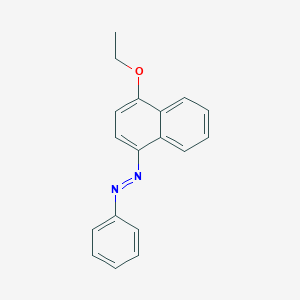
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)

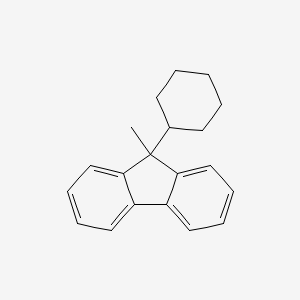

![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)

